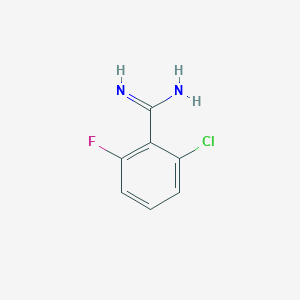

2-Chloro-6-fluoro-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIREPLEOBSDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399602 | |

| Record name | 2-CHLORO-6-FLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885963-38-2 | |

| Record name | 2-CHLORO-6-FLUORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-chloro-6-fluoro-benzamidine

Preamble for the Research Professional

In the landscape of oncology drug discovery, the identification of novel small molecules with potent antitumor activity is a perpetual objective. The bithiophene-fluorobenzamidine (BFB) derivative has recently emerged as a promising candidate, demonstrating significant pro-apoptotic and anti-metastatic effects in preclinical models of breast and colorectal cancer.[1][2] Mechanistic studies of BFB have implicated the modulation of several key oncogenic and tumor suppressor pathways. However, a critical knowledge gap remains: the precise contribution of the constituent 2-chloro-6-fluoro-benzamidine moiety to the overall pharmacological profile of BFB is currently undefined.

This technical guide is structured as an investigative roadmap for the researcher. It is designed to provide a comprehensive, experimentally-driven framework for the systematic elucidation of the mechanism of action of this compound as a standalone chemical entity. By dissecting its molecular interactions and cellular effects, we can ascertain its potential as a pharmacophore and a candidate for further drug development. This document eschews a conventional review format in favor of a proactive, protocol-oriented approach, mirroring the logical progression of a rigorous scientific investigation.

Part 1: The Known Landscape - The Antitumor Activity of Bithiophene-Fluorobenzamidine (BFB)

Preclinical studies have demonstrated that BFB exerts its antitumor effects through the induction of apoptosis.[1] In a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mouse model of breast cancer, administration of BFB led to a significant reduction in tumor incidence.[1][3] This was accompanied by the downregulation of Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Concurrently, an upregulation of the tumor suppressor proteins p53 and p21, as well as Estrogen Receptor-α (ESR-α) and the executioner caspase, Caspase-3 (CAS3), was observed.[1]

Further investigations in a colorectal cancer model revealed a similar pro-apoptotic mechanism, with BFB inducing the extrinsic apoptotic pathway through the upregulation of Fas Ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL), alongside p53 and caspase-8.[2] The intrinsic apoptotic pathway was also implicated, as evidenced by the downregulation of the anti-apoptotic proteins Bcl-2 and survivin.[2]

Visualizing the BFB Signaling Cascade

The following signaling pathway diagram summarizes the currently understood mechanism of action of the parent compound, BFB, in breast cancer cells.

Caption: A stepwise workflow to investigate 2-CFB's action.

Part 3: Synthesis and Interpretation - Building a Mechanistic Narrative

The data generated from the proposed experimental plan will enable the construction of a comprehensive mechanistic narrative for this compound.

-

Direct Target Engagement: Positive results in the kinase and ESR-α binding assays would strongly suggest that this compound directly interacts with these proteins. The IC50 values will provide a quantitative measure of its potency.

-

Cellular Pathway Modulation: Upregulation of p53 and p21, coupled with the activation of caspase-3, would confirm that the compound engages the apoptotic machinery within cancer cells.

-

Phenotypic Outcomes: A reduction in cell proliferation and an increase in apoptotic cells would provide the ultimate validation of its anticancer activity.

Should the in vitro assays yield negative results, it would suggest that this compound may not directly bind to these specific targets. In this scenario, its role within the BFB molecule could be to influence the conformation or bioavailability of the bithiophene moiety, or it may act on an as-yet-unidentified upstream target. Further investigation, including broader kinase screening panels and unbiased "omics" approaches, would then be warranted.

Conclusion

While the antitumor properties of bithiophene-fluorobenzamidine are promising, a thorough understanding of the contribution of each of its components is essential for rational drug design and optimization. The experimental framework detailed in this guide provides a rigorous and logical pathway to deconvolute the mechanism of action of this compound. The insights gained from these studies will be invaluable for the scientific and drug development communities, potentially paving the way for a new class of targeted anticancer agents.

References

-

El-Halawany, A. M., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 13(1), 88. [Link] [1]2. El-Sayed, M. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Environmental Science and Pollution Research, 29(54), 81938–81951. [Link] [3]3. Pero, R. W., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(5), 805–813. [Link]

-

Singh, K., et al. (2015). In silico discovery and validation of potent small-molecule inhibitors targeting the activation function 2 site of human oestrogen receptor α. Breast Cancer Research, 17(1), 29. [Link]

-

Bio-Rad Laboratories. (n.d.). BCA Protein Assay. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2019). The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry, 19(17), 2106–2115. [Link]

Sources

- 1. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico discovery and validation of potent small-molecule inhibitors targeting the activation function 2 site of human oestrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-fluoro-benzamidine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-chloro-6-fluoro-benzamidine, a halogenated aromatic amidine that serves as a pivotal building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, analytical characterization, and its emerging role in the design of novel therapeutic agents. The unique electronic properties conferred by the chloro and fluoro substituents make this molecule a valuable scaffold for creating targeted and potent bioactive compounds.

Physicochemical Properties of this compound

This compound is a synthetically derived organic compound. For practical laboratory use, it is often prepared and handled as its hydrochloride salt to improve stability and solubility in polar solvents. The key quantitative data for both the free base and its hydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₇H₆ClFN₂ | C₇H₆ClFN₂·HCl |

| Molecular Weight | 172.59 g/mol | 209.05 g/mol |

| Appearance | Light brown solid[1] | Light brown solid |

| Storage Conditions | Store at 0-8 °C[1] | Store at 0-8 °C |

| Purity (Typical) | ≥ 98% (Assay)[1] | ≥ 98% (Assay) |

Note: The molecular weight of the free base was calculated based on its chemical formula.

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages common starting materials and established organic reactions. A logical and efficient synthetic pathway commences from 2-chloro-6-fluorotoluene, proceeding through key intermediates such as 2-chloro-6-fluorobenzaldehyde and 2-chloro-6-fluorobenzonitrile. The final conversion of the nitrile to the target amidine is effectively achieved via the Pinner reaction.[2][3][4]

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the workflow diagram below. This pathway is designed for efficiency and scalability, utilizing well-documented transformations.

Caption: Synthetic workflow for this compound HCl.

Detailed Experimental Protocol: Pinner Reaction for Amidine Synthesis

This protocol details the final two stages of the synthesis, converting 2-chloro-6-fluorobenzonitrile to the target benzamidine hydrochloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to water.[4][5] Any moisture present will lead to the hydrolysis of the intermediate Pinner salt into the corresponding ester, significantly reducing the yield of the desired amidine. Therefore, all glassware must be oven-dried, and anhydrous solvents are essential.

-

Hydrogen Chloride Gas: Anhydrous hydrogen chloride serves as the acid catalyst, protonating the nitrile nitrogen and activating the carbon for nucleophilic attack by the alcohol.[5][6]

-

Low Temperature: The initial formation of the Pinner salt is an exothermic process. Maintaining a low temperature (0 °C) helps to control the reaction rate and prevent unwanted side reactions.

-

Ammonolysis: The intermediate imino ester (Pinner salt) is then treated with ammonia. Ammonia acts as the nitrogen source to displace the alkoxy group, forming the final amidine product.[2][7]

Step-by-Step Methodology:

-

Preparation of the Reaction Apparatus: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube filled with calcium chloride.

-

Reaction Mixture Setup: In the flask, dissolve 2-chloro-6-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 3-4 volumes).

-

Formation of the Pinner Salt: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Continue the gas flow until the solution is saturated and a precipitate (the ethyl 2-chloro-6-fluorobenzimidate hydrochloride salt) begins to form. Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete formation of the Pinner salt.

-

Isolation of the Pinner Salt (Optional but Recommended): The precipitated Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and quickly dried under vacuum. This step ensures the removal of excess HCl and unreacted starting material.

-

Ammonolysis: Prepare a solution of anhydrous ammonia in ethanol. Add this solution to the Pinner salt (either in situ or the isolated solid) at 0 °C.

-

Reaction Completion and Product Isolation: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure.

-

Purification: The resulting crude solid is this compound hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a light brown solid.[1]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for purity assessment depends on the thermal stability and volatility of the compound.[8]

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons and the -NH₂ protons of the amidine group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. |

| ¹³C NMR | Distinct signals for the six aromatic carbons, with the carbon attached to the amidine group appearing at a characteristic downfield shift. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺. |

| HPLC | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |

| Infrared (IR) Spectroscopy | Characteristic C=N stretching vibration around 1640-1690 cm⁻¹ and N-H stretching vibrations.[5] |

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] The benzamidine moiety is a known pharmacophore that can mimic the guanidinium group of arginine, enabling it to interact with various biological targets such as proteases. The presence of chlorine and fluorine atoms on the phenyl ring can enhance metabolic stability, improve membrane permeability, and increase binding affinity through specific halogen bonding interactions.

A Case Study: Fluorobenzamidines in Cancer Therapy

While specific studies on this compound are emerging, research on closely related fluorobenzamidine derivatives highlights their therapeutic potential. A novel N-benzyl-4-fluorobenzamidine derivative (BFB) has demonstrated significant pro-apoptotic and antitumor activity against breast cancer in murine models.[9]

Key Findings from the BFB Study:

-

Antiproliferative Activity: BFB was effective against a panel of breast cancer cell lines at nanomolar concentrations.[9]

-

In Vivo Efficacy: In a DMBA-induced breast cancer model, BFB treatment significantly reduced tumor incidence, multiplicity, and size.[9]

-

Reduced Toxicity: BFB exhibited a better safety profile compared to the standard-of-care drug, Tamoxifen, in the same study.[9]

This research underscores the potential of the fluorobenzamidine scaffold in developing novel anticancer agents. The specific substitution pattern of this compound offers a unique electronic and steric profile that medicinal chemists can exploit to design new drug candidates with improved efficacy and selectivity.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecular architectures in the field of drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods like the Pinner reaction. The unique combination of halogen substituents on the aromatic ring provides a foundation for developing novel therapeutic agents, particularly in oncology, as demonstrated by related fluorobenzamidine compounds. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this compound in their drug development programs.

References

-

PubChem. 2-Chloro-6-fluorobenzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Cheng, C. C. PREPARATION OF AN o-SUBSTITUTED BENZAMIDINE BY THE PINNER METHOD. A LITERATURE CLARIFICATION. Synthetic Communications. [Link]

-

Wang, Z., et al. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules. [Link]

-

El-Far, A. H., et al. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. BMC Cancer. [Link]

-

Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

-

PubMed. [Synthetic Studies on Developments for Bioactive New Leads of Oligovalent Symmetrical Molecules]. [Link]

-

YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

-

Patsnap. Synthesis method of benzamidine hydrochloride. [Link]

-

MDPI. Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. [Link]

- Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.

-

PubMed Central. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 7. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride - Google Patents [patents.google.com]

- 8. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-fluoro-benzamidine

Introduction: The Significance of Substituted Benzamidines

2-Chloro-6-fluoro-benzamidine is a substituted aromatic amidine of significant interest to the pharmaceutical and agrochemical industries. The benzamidine moiety is a key structural feature in a variety of biologically active compounds, acting as a potent mimic of a guanidinium group and participating in crucial hydrogen bonding interactions with biological targets. The specific substitution pattern of a chlorine and a fluorine atom on the phenyl ring modulates the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity, metabolic stability, and cell permeability. This document provides a comprehensive guide to the synthetic routes for preparing this compound, with a focus on robust and reproducible laboratory-scale protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is most effectively approached from its corresponding nitrile, 2-chloro-6-fluorobenzonitrile. This precursor is commercially available or can be synthesized through established methods. Two primary, reliable pathways for the conversion of the nitrile to the target amidine will be discussed in detail:

-

The Pinner Reaction: A classic and widely used method for the synthesis of amidines from nitriles. This two-step process involves the formation of an intermediate imidate ester hydrochloride, which is subsequently reacted with ammonia to yield the desired benzamidine.

-

Synthesis via a Benzamidoxime Intermediate: An alternative route that involves the formation of a benzamidoxime from the nitrile, followed by a reduction to the final benzamidine product.

The following sections will provide detailed, step-by-step protocols for the synthesis of the precursor nitrile and its conversion to this compound via these two pathways.

Part 1: Synthesis of the Precursor, 2-Chloro-6-fluorobenzonitrile

A common and effective method for the synthesis of 2-chloro-6-fluorobenzonitrile is through the diazotization of 2-amino-6-chlorobenzonitrile followed by a Schiemann-type reaction, or via halogen exchange from 2,6-dichlorobenzonitrile. An alternative route involves the ammoxidation of 2-chloro-6-fluorotoluene.[1] For the purposes of this guide, we will focus on a halogen exchange reaction, a method suitable for laboratory scale.

Protocol 1: Synthesis of 2-Chloro-6-fluorobenzonitrile via Halogen Exchange

This protocol is adapted from established procedures for the synthesis of fluorobenzonitriles.[2]

Reaction Scheme:

Caption: Halogen exchange reaction for the synthesis of 2-chloro-6-fluorobenzonitrile.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 2,6-Dichlorobenzonitrile | 1194-65-6 | 172.01 g/mol | 1.0 mol |

| Potassium Fluoride (spray-dried) | 7789-23-3 | 58.10 g/mol | 2.2 mol |

| Quaternary Ammonium Salt (e.g., dimethyldi(ethoxypolyoxypropyl)ammonium chloride) | - | - | 0.05 mol |

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Assemble the reaction flask with the mechanical stirrer, thermometer, and condenser. Ensure the setup is under an inert atmosphere.

-

Charging Reagents: To the flask, add 2,6-dichlorobenzonitrile (1.0 mol, 172.0 g), spray-dried potassium fluoride (2.2 mol, 127.8 g), and the quaternary ammonium salt catalyst (0.05 mol).

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically carried out in the melt.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) by taking small aliquots from the reaction mixture.

-

Work-up: Upon completion of the reaction (as determined by GC), the product can be isolated by distillation under reduced pressure.

Expected Yield: The isolated yield of 2-chloro-6-fluorobenzonitrile is typically in the range of 70-80%.[2]

Part 2: Synthesis of this compound

Method A: The Pinner Reaction

The Pinner reaction is a reliable method for converting nitriles to amidines. It proceeds in two distinct steps: the formation of an imidate ester hydrochloride, followed by ammonolysis.

Overall Reaction Scheme:

Caption: Pinner reaction pathway for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 2-Chloro-6-fluorobenzonitrile | 668-45-1 | 155.56 g/mol | 1.0 eq |

| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | 1.1 eq |

| Anhydrous Diethyl Ether or Dichloromethane | 60-29-7 / 75-09-2 | - | As solvent |

| Hydrogen Chloride Gas | 7647-01-0 | 36.46 g/mol | Excess |

Equipment:

-

Flame-dried, three-necked round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Drying tube (CaCl2)

-

Ice bath

Procedure:

-

Reaction Setup: Assemble the flame-dried flask with a magnetic stirrer, gas dispersion tube, and a drying tube. Maintain a dry atmosphere.

-

Reagent Preparation: Dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) in anhydrous diethyl ether or dichloromethane.

-

HCl Gas Introduction: Cool the solution in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the solution with stirring.

-

Precipitation: The imidate ester hydrochloride will precipitate out of the solution as a white solid. Continue bubbling HCl until the solution is saturated and precipitation is complete.

-

Isolation: Isolate the solid product by filtration under an inert atmosphere. Wash the precipitate with cold, anhydrous diethyl ether and dry under vacuum.

Causality and Insights: The use of anhydrous conditions is critical as the presence of water will lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. The low temperature helps to control the exothermicity of the reaction.

Materials and Reagents:

| Reagent | Molecular Weight | Quantity |

| Ethyl 2-chloro-6-fluorobenzimidate hydrochloride | 238.09 g/mol | 1.0 eq |

| Anhydrous Ethanol | 46.07 g/mol | As solvent |

| Ammonia (gas or solution in ethanol) | 17.03 g/mol | Excess |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Pressure-equalizing dropping funnel (if using ammonia solution)

Procedure:

-

Reaction Setup: Suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol in a round-bottom flask with a magnetic stirrer.

-

Ammonia Addition: Cool the suspension to 0 °C. Either bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Work-up:

-

Remove the solvent under reduced pressure.

-

The residue will contain the this compound hydrochloride and ammonium chloride.

-

To obtain the free base, dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Table of Reaction Parameters (Pinner Reaction):

| Parameter | Step 1: Imidate Formation | Step 2: Ammonolysis |

| Temperature | 0 °C | 0 °C to Room Temperature |

| Solvent | Anhydrous Diethyl Ether/DCM | Anhydrous Ethanol |

| Key Reagents | Anhydrous EtOH, HCl (gas) | Ammonia |

| Reaction Time | 2-4 hours | 12-24 hours |

| Monitoring | Precipitation | TLC, LC-MS |

Method B: Synthesis via a Benzamidoxime Intermediate

This alternative two-step method involves the formation of a benzamidoxime, which is then reduced to the desired benzamidine.

Overall Reaction Scheme:

Caption: Synthesis of this compound via a benzamidoxime intermediate.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 2-Chloro-6-fluorobenzonitrile | 668-45-1 | 155.56 g/mol | 1.0 eq |

| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | 1.5 eq |

| Sodium Bicarbonate or Triethylamine | 144-55-8 / 121-44-8 | 84.01 / 101.19 g/mol | 2.0 eq |

| Ethanol/Water mixture | - | - | As solvent |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluorobenzonitrile (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate or triethylamine (2.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir for several hours until the starting nitrile is consumed (monitor by TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzamidoxime.

-

Materials and Reagents:

| Reagent | Molecular Weight | Quantity |

| 2-Chloro-6-fluoro-N'-hydroxybenzamidine | 188.58 g/mol | 1.0 eq |

| Palladium on Carbon (10% Pd) | - | 5-10 mol% |

| Methanol or Ethanol | - | As solvent |

| Hydrogen Gas | 2.02 g/mol | 1 atm (balloon) or higher pressure |

Equipment:

-

Hydrogenation flask (e.g., Parr shaker or a flask with a balloon)

-

Magnetic stirrer

-

Filtration setup (e.g., Celite pad)

Procedure:

-

Reaction Setup: Dissolve the crude benzamidoxime (1.0 eq) in methanol or ethanol in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification: Purify the product by recrystallization or column chromatography as needed.

Safety and Handling Precautions

-

2-Chloro-6-fluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrogen Chloride (gas): Corrosive and toxic. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood.

-

Ammonia: Corrosive and can cause respiratory irritation. Handle in a fume hood.

-

Palladium on Carbon: Flammable solid. Handle with care and avoid ignition sources. The filtration of the catalyst after hydrogenation should be done carefully as it can be pyrophoric.

Conclusion

The synthesis of this compound can be reliably achieved from 2-chloro-6-fluorobenzonitrile through either the Pinner reaction or a route involving a benzamidoxime intermediate. The choice of method may depend on the available equipment and reagents. The Pinner reaction is a classic and robust method, while the benzamidoxime route offers an alternative that avoids the use of gaseous HCl. Both pathways require careful control of reaction conditions, particularly the exclusion of moisture in the Pinner reaction, to ensure high yields and purity of the final product.

References

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchGate. [Link]

- US5466859A - Process for preparing fluorobenzonitriles - Google P

-

2-Chloro-6-fluorobenzonitrile | C7H3ClFN | CID 69587 - PubChem. [Link]

-

Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - NIH. [Link]

- CN106565541A - Synthesis method for benzamidine derivatives - Google P

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-6-fluoro-benzamidine

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-6-fluoro-benzamidine. Our focus is to address common challenges encountered during synthesis, with a core objective of improving reaction yield and product purity. This document moves beyond standard protocols to explain the causality behind experimental choices, offering a framework for systematic troubleshooting and optimization.

Section 1: Synthesis Overview via the Pinner Reaction

The most reliable and widely employed method for converting nitriles to amidines is the Pinner reaction.[1] This transformation is not a single step but a two-stage process proceeding through a critical intermediate known as a Pinner salt (an alkyl imidate salt).[2]

-

Step 1: Pinner Salt Formation. The synthesis begins with the acid-catalyzed reaction of the starting material, 2-chloro-6-fluorobenzonitrile, with an anhydrous alcohol (typically ethanol or methanol) to form the corresponding alkyl imidate hydrochloride (Pinner salt). Dry hydrogen chloride (HCl) is the classic and most effective catalyst for this step.[3]

-

Step 2: Ammonolysis. The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the final this compound, which is typically isolated as its hydrochloride salt.[2]

Understanding the mechanism is paramount for troubleshooting, as each intermediate and reaction condition presents a potential point of failure or side-reaction.

Caption: The Pinner reaction mechanism for benzamidine synthesis.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues that lead to diminished yields in the synthesis of this compound.

Q1: My reaction shows low or incomplete conversion of the starting 2-chloro-6-fluorobenzonitrile. What are the likely causes and how can I fix it?

A: This is a frequent issue often traced back to the activation step of the nitrile.

-

Cause 1: Insufficient Acid Catalyst. The reaction is catalyzed by acid (HCl), which protonates the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to attack by the alcohol. An insufficient supply of HCl gas will result in a sluggish or stalled reaction.

-

Solution: Ensure that dry HCl gas is bubbled through the reaction mixture until the solution is saturated and remains saturated. The reaction vessel should be equipped with an outlet bubbler (e.g., through concentrated sulfuric acid) to monitor the gas flow and ensure a positive pressure of HCl.

-

-

Cause 2: Low Reaction Temperature. While low temperatures are generally recommended to prevent side reactions, excessively cold conditions (< 0 °C) can slow the rate of Pinner salt formation significantly.[4]

-

Solution: Maintain the reaction temperature between 0-5 °C for the initial HCl saturation. After saturation, allowing the reaction to slowly warm to room temperature for several hours or overnight can often drive the conversion to completion. Monitor progress via TLC or GC.

-

-

Cause 3: Steric Hindrance. The ortho-substituents (Cl and F) on the benzonitrile ring can sterically hinder the approach of the alcohol nucleophile.

-

Solution: While you cannot change the molecule, you can influence the reaction conditions. Using a less sterically bulky alcohol, such as methanol instead of ethanol, may slightly improve the reaction rate. Additionally, extending the reaction time is a common and effective strategy to overcome moderate steric hindrance.

-

Q2: I'm observing a significant amount of ethyl 2-chloro-6-fluorobenzoate as a byproduct. Why is this happening and how can I prevent it?

A: This is the most common yield-reducing side reaction and has a single, critical cause.

-

Cause: Presence of Water. The Pinner salt intermediate is highly susceptible to hydrolysis.[3] If water is present in the reaction mixture, it will compete with ammonia as a nucleophile and attack the Pinner salt, leading to the formation of the corresponding ester and ammonium chloride.[4]

-

Solution: Rigorous Anhydrous Conditions. This is the most critical parameter for success.

-

Reagents: Use freshly opened or distilled anhydrous alcohol (e.g., absolute ethanol).

-

Solvents: If a co-solvent is used (like diethyl ether), ensure it is rigorously dried (e.g., over sodium/benzophenone).

-

Glassware: Oven-dry all glassware immediately before use and assemble the apparatus hot under a stream of dry nitrogen or argon.

-

Gases: The hydrogen chloride and nitrogen/argon gas must be dry. Pass them through a drying train (e.g., a tube packed with Drierite or a sulfuric acid bubbler).

-

-

Q3: My main impurity is 2-chloro-6-fluorobenzamide. What leads to its formation?

A: The formation of the corresponding benzamide is another common pitfall, often related to reaction temperature and the stability of the Pinner salt.

-

Cause: Thermal Rearrangement/Decomposition of the Pinner Salt. The imidate hydrochloride intermediate is thermodynamically unstable.[1] At elevated temperatures, it can rearrange or eliminate the alkyl halide (e.g., ethyl chloride) to form the more stable amide.[2] This is particularly true if the Pinner salt is isolated and stored before ammonolysis.

-

Solution: Strict Temperature Control. Maintain low temperatures (ideally ≤ 5 °C) throughout the formation of the Pinner salt.[1] For the subsequent ammonolysis step, add the ammonia solution slowly to the cold Pinner salt mixture to manage any exotherm. It is often best to generate and consume the Pinner salt in a one-pot procedure without isolation to minimize the chance of thermal decomposition.

-

Q4: The final product is difficult to isolate, leading to significant material loss during workup. What are the best practices?

A: The hydrochloride salt of an amidine is a polar, often crystalline solid, but its isolation requires careful technique.

-

Cause 1: Premature Product Precipitation. The amidine hydrochloride may begin to precipitate from the reaction mixture during the ammonolysis step, trapping impurities.

-

Solution: After the ammonolysis is complete, it is often beneficial to filter off the precipitated ammonium chloride byproduct first while the desired amidine salt remains in the alcoholic solution. The product can then be isolated by carefully concentrating the filtrate and/or adding a non-polar co-solvent (like anhydrous diethyl ether or tert-butyl methyl ether) to induce crystallization.

-

-

Cause 2: Hygroscopic Nature. Amidine salts can be hygroscopic, making them difficult to handle and dry completely, leading to inaccurate yield calculations and potential degradation.

-

Solution: Conduct all filtrations and transfers in a dry atmosphere if possible. Dry the final product under high vacuum, potentially over a desiccant like P₂O₅.

-

Section 3: Recommended Experimental Protocol

This protocol details a robust method for the synthesis of this compound hydrochloride from 2-chloro-6-fluorobenzonitrile.

Caption: Experimental workflow for this compound HCl synthesis.

Part A: Formation of Ethyl 2-chloro-6-fluorobenzimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction liquid, a thermometer, and a gas outlet connected to a drying tube and an acid gas trap (e.g., a bubbler with NaOH solution). Oven-dry all glassware and assemble hot under a stream of dry nitrogen.

-

Charging Reagents: To the flask, add 2-chloro-6-fluorobenzonitrile (e.g., 10.0 g, 1.0 eq) and anhydrous ethanol (100 mL).

-

Reaction: Begin stirring and cool the mixture to 0 °C using an ice-water bath. Once at temperature, begin bubbling a steady stream of dry hydrogen chloride (HCl) gas through the solution. Continue the HCl addition until the solution is saturated (fumes are visible above the solution and the gas outlet bubbler shows a steady flow).

-

Maturation: Seal the flask under a positive pressure of HCl (or a balloon filled with HCl) and stir the mixture at 0-5 °C for 2-4 hours. Then, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). The formation of a crystalline precipitate (the Pinner salt) is expected.

Part B: Conversion to this compound hydrochloride

-

Preparation of Ammonia Solution: While the Pinner reaction proceeds, prepare a saturated solution of ammonia in anhydrous ethanol by bubbling anhydrous ammonia gas through cold (0 °C) anhydrous ethanol in a separate, dry flask. This solution should be kept cold.

-

Ammonolysis: Cool the Pinner salt suspension from Part A back down to 0 °C. Slowly add the cold, saturated ethanolic ammonia solution (approx. 3-4 equivalents of NH₃) dropwise via a cannula or dropping funnel. The addition is exothermic; maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours. A dense white precipitate of ammonium chloride (NH₄Cl) will form.

-

Workup and Isolation: a. Filter the reaction mixture to remove the insoluble NH₄Cl. Wash the precipitate with a small amount of cold ethanol. b. Combine the filtrate and washings. Reduce the volume of the solvent under reduced pressure (rotary evaporator) to about one-third of the original volume. c. To the concentrated solution, slowly add anhydrous tert-butyl methyl ether (MTBE) or diethyl ether with stirring until the solution becomes persistently cloudy. d. Cool the mixture to 0-5 °C for 1-2 hours to complete crystallization of the product. e. Collect the white, crystalline this compound hydrochloride by vacuum filtration, wash with a small amount of cold, anhydrous ether, and dry under high vacuum.

Section 4: Key Parameter Optimization Summary

| Parameter | Recommended Setting | Rationale & Impact on Yield |

| Moisture Content | Strictly Anhydrous | CRITICAL: The presence of water leads to irreversible hydrolysis of the Pinner salt intermediate to an ester byproduct, causing a direct and significant reduction in yield.[3] |

| Temperature | 0 °C to Room Temp | Low temperature (0-5 °C) is crucial during HCl addition and ammonolysis to prevent thermal decomposition of the Pinner salt into an amide byproduct.[1][2] |

| HCl Catalyst | Saturated Solution | A saturated solution of dry HCl in alcohol is required to fully protonate and activate the nitrile for nucleophilic attack. Insufficient acid results in incomplete conversion. |

| Ammonia Stoichiometry | 3-4 Equivalents | An excess of ammonia is used to ensure complete conversion of the Pinner salt and to neutralize the HCl present, driving the reaction to completion. |

| Reaction Time | 12-24 hours | Sufficient time is needed for the formation of the Pinner salt, especially with a sterically hindered nitrile. Reaction progress should be monitored. |

Section 5: Frequently Asked Questions (FAQs)

-

Q: What is the primary starting material for this synthesis?

-

A: The synthesis starts from 2-chloro-6-fluorobenzonitrile.[5]

-

-

Q: Why is it absolutely critical to use anhydrous HCl gas and anhydrous alcohol?

-

A: Water will hydrolyze the Pinner salt intermediate to form an unwanted ester byproduct. This is one of the most common reasons for low yields in this reaction.[3]

-

-

Q: Can I use a commercial solution of HCl in an alcohol (e.g., 4M HCl in Dioxane)?

-

A: While possible, these solutions must be verified to be anhydrous. Generating the HCl solution in-situ by bubbling dry HCl gas into anhydrous alcohol is the most reliable method to exclude moisture.

-

-

Q: How can I monitor the reaction's progress effectively?

-

A: The disappearance of the starting nitrile can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The formation of the final product can be monitored by GC-MS or LC-MS after taking a small aliquot, quenching it, and extracting the free base.

-

References

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P

- Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (URL not available)

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid

-

Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. [Link]

- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google P

- Pinner Reaction - J&K Scientific. (URL not available)

- Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols - Benchchem. (URL not available)

-

Amidine synthesis by imidoylation - Organic Chemistry Portal. [Link]

-

Pinner reaction - Wikipedia. [Link]

- A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid - ResearchG

- Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. (URL not available)

- Functionality of amidines and amidrazones - Semantic Scholar. (URL not available)

-

A Lewis acid-promoted Pinner reaction - PMC - NIH. [Link]

-

2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem - NIH. [Link]

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. [Link]

- US6204385B1 - Process for preparing amidines - Google P

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - P

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

Technical Support Center: Stability of 2-Chloro-6-Fluorobenzamidine in Solution

Last Updated: January 27, 2026

Introduction: A Proactive Approach to Compound Stability

Welcome to the technical support guide for 2-chloro-6-fluoro-benzamidine. As researchers and drug development professionals, we understand that the stability of a compound in solution is paramount to the reliability and reproducibility of experimental results. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regarding the stability of this compound.

Important Note: Direct stability studies on this compound are not extensively available in published literature. Therefore, this guide is expertly curated based on the well-documented chemistry of the parent compound, benzamidine, and the known electronic effects of halogen substituents on aromatic systems. The principles and protocols herein provide a robust framework for ensuring the integrity of your experiments.

Part 1: Fundamentals of 2-Chloro-6-Fluorobenzamidine Stability

The stability of this compound in solution is not absolute and is influenced by a confluence of chemical and physical factors. Understanding these factors is the first step in mitigating degradation.

The Benzamidine Core: Inherent Instability in Aqueous Media

The primary point of vulnerability in the this compound molecule is the amidine functional group (-C(NH)NH2). Amidines are susceptible to hydrolysis, which is the cleavage of the carbon-nitrogen double bond by water. This reaction is the principal degradation pathway in aqueous solutions.

Several sources indicate that aqueous solutions of the parent compound, benzamidine, have limited stability and should be prepared fresh, ideally not stored for more than a single day.[1] This inherent instability is a critical consideration for experimental design.

Key Factors Influencing Solution Stability:

-

pH: The rate of hydrolysis of amidines and related functional groups like amides is highly pH-dependent.[2] Both acidic and basic conditions can catalyze the degradation of the molecule. While specific data for this compound is unavailable, it is crucial to determine the optimal pH range for your specific application through empirical testing.

-

Solvent Selection: While soluble in organic solvents such as ethanol, DMSO, and DMF, the long-term stability in these solvents may also be a concern, particularly if water is present.[1] For critical applications, preparing fresh solutions is the most reliable practice.

-

Temperature: As with most chemical reactions, the rate of hydrolysis and other degradation pathways will increase with temperature. Therefore, storing stock solutions at low temperatures is advisable.

-

Oxidation: Benzamidine has been noted to be sensitive to oxidation.[3] It is good practice to use degassed solvents for solution preparation and to store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[1][3]

-

Halogen Substituents (Chloro- and Fluoro- groups): The 2-chloro and 6-fluoro groups are electron-withdrawing. These substituents can influence the electronic density of the aromatic ring and the attached amidine group. This electronic effect can potentially impact the susceptibility of the amidine carbon to nucleophilic attack by water, thereby affecting the rate of hydrolysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: For maximum stability, it is recommended to prepare stock solutions fresh for each experiment.[3] If a stock solution must be prepared in advance, dissolve the compound in a dry, high-quality organic solvent such as DMSO or ethanol.[1] Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C under an inert atmosphere.[4][5] For aqueous solutions, it is strongly advised not to store them for more than one day.[1]

| Parameter | Recommendation for Stock Solutions | Rationale |

| Solvent | Anhydrous DMSO, Ethanol | Minimizes water available for hydrolysis.[1] |

| Storage Temperature | -20°C to -80°C | Reduces the rate of chemical degradation.[5] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation.[3] |

| Aqueous Buffers | Prepare fresh before use; do not store. | Benzamidine core is unstable in aqueous solutions.[1] |

Q2: My aqueous solution of this compound has turned slightly yellow. What does this indicate?

A2: A change in color, such as the appearance of a yellow tint, often suggests chemical degradation. This could be due to the formation of degradation products from hydrolysis or oxidation. It is recommended to discard the solution and prepare a fresh one. To investigate the cause, you could perform an analytical check using HPLC with UV detection to look for the appearance of new peaks corresponding to degradation products.

Q3: Can I expect this compound to be stable in my cell culture medium at 37°C?

A3: Given the inherent instability of the benzamidine functional group in aqueous solutions at neutral or physiological pH, significant degradation of this compound in cell culture medium at 37°C over several hours to days is highly probable. For any experiments involving prolonged incubation, it is crucial to either account for this degradation or to establish a stability profile under your specific experimental conditions to understand the effective concentration of the compound over time.

Part 3: Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Inconsistent experimental results between batches of solutions. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Validate the concentration of the solution before use, especially if it has been stored. |

| Precipitate forms in the solution upon storage. | Formation of insoluble degradation products or low solubility in the chosen solvent system. | Confirm the solubility of the compound in your chosen solvent. If solubility is not the issue, the precipitate is likely a result of degradation. Discard the solution. |

| Loss of biological activity over time. | The compound is degrading to inactive forms. | Perform a time-course stability study under your experimental conditions to determine the compound's half-life. This will inform the timeframe within which your experiments are valid. |

Part 4: Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of 2-Chloro-6-Fluorobenzamidine

This protocol provides a framework for quantitatively assessing the stability of this compound in a solution of interest. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for stability testing.[6][7]

Objective: To determine the percentage of intact this compound remaining in a solution over time.

Materials:

-

This compound

-

HPLC-grade solvent for stock solution (e.g., DMSO)

-

Aqueous buffer or solution of interest (e.g., PBS, pH 7.4)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

HPLC-grade mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like 0.1% trifluoroacetic acid)

Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen organic solvent to create a concentrated stock solution (e.g., 10 mM).

-

Initiation of Stability Study (T=0):

-

Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 100 µM).

-

Immediately inject a sample of this solution onto the HPLC system to obtain the initial peak area of the intact compound. This is your T=0 reference point.

-

-

Incubation: Store the prepared aqueous solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC system.

-

Data Analysis:

-

For each time point, identify and integrate the peak corresponding to this compound.

-

Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

-

Plot the percentage of remaining compound versus time to visualize the degradation profile.

-

HPLC Method Development (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water + 0.1% TFA

-

Mobile Phase B: Acetonitrile + 0.1% TFA

-

Gradient: Start with a suitable gradient, for example, 10-90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Scan for an optimal wavelength; a starting point could be around 230 nm based on the benzamidine hydrochloride UV max.

-

Injection Volume: 10 µL

Part 5: Visualizing Degradation and Troubleshooting

Predicted Hydrolysis Pathway

The primary degradation pathway for this compound in aqueous solution is predicted to be hydrolysis, leading to the formation of 2-chloro-6-fluoro-benzamide and ammonia.

Caption: Troubleshooting workflow for stability issues.

References

-

Scientific Laboratory Supplies. Benzamidine hydrochloride hydrate | B6506-25G. [Link]

-

ResearchGate. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. [Link]

-

Wikipedia. Benzamidine. [Link]

-

ResearchGate. The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions. [Link]

-

Cytiva. BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). [Link]

-

Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate. [Link]

-

CrystEngComm (RSC Publishing). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. [Link]

-

PMC - NIH. trypsin inhibition by benzamidine-conjugated molecular glues. [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. ANALYTICAL METHODS. [Link]

-

PubMed. Weak acidity of vinyl CH bonds enhanced by halogen substitution. [Link]

-

bioRxiv. Changes in protonation states of in-pathway residues can alter ligand binding pathways obtained from spontaneous binding molecular dynamics simulations. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]

-

Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

-

PMC - NIH. Water regulates the residence time of Benzamidine in Trypsin. [Link]

-

PubMed. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. [Link]

-

ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. goldbio.com [goldbio.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

A Comparative Analysis of 2-Chloro-6-Fluorobenzamidine's Potential Efficacy as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzamidine-Based Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. Benzamidine acts as a competitive inhibitor by mimicking the guanidinium group of arginine, a common substrate for many serine proteases, thus blocking the active site.[1][3]

The core benzamidine structure serves as a foundational template for inhibitor design. The introduction of substituents on the phenyl ring can significantly impact binding affinity and selectivity. Halogenation, in particular, is a widely employed strategy in medicinal chemistry to enhance biological activity. The electron-withdrawing nature and steric properties of chlorine and fluorine atoms can influence the electronic environment of the amidine group and introduce new interactions with the enzyme's active site.

The Anticipated Efficacy of 2-Chloro-6-Fluorobenzamidine

The presence of both a chloro and a fluoro group at the 2 and 6 positions of the benzamidine ring is expected to confer unique properties. The ortho-disubstitution pattern can enforce a specific conformation of the molecule, potentially pre-organizing it for optimal binding to the S1 pocket of serine proteases. Furthermore, the electronegativity of the halogen atoms can modulate the pKa of the amidine group, influencing its protonation state and interaction with the key aspartate residue in the active site.

Evidence from closely related structures suggests that the 2-chloro-6-fluorophenyl moiety is a promising scaffold for potent serine protease inhibition. A study on 2-(2-chloro-6-fluorophenyl)acetamides revealed potent thrombin inhibitors with Ki values in the low nanomolar range.[7] While these compounds are not benzamidines themselves, they demonstrate the favorable contribution of the 2-chloro-6-fluorophenyl group to high-affinity binding to a serine protease.

Comparative Data and Structure-Activity Relationships

To contextualize the potential efficacy of 2-chloro-6-fluoro-benzamidine, we can compare the inhibitory activities of unsubstituted benzamidine and a potent inhibitor featuring the 2-chloro-6-fluorophenyl scaffold.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| Benzamidine | Trypsin | 35 µM | [5] |

| Benzamidine | Thrombin | 220 µM | [5] |

| Benzamidine | Plasmin | 350 µM | [5] |

| 2-(2-Chloro-6-fluorophenyl)acetamide Derivative | Thrombin | 0.7 nM | [7] |

The dramatic increase in potency observed with the inclusion of the 2-chloro-6-fluorophenyl group in the acetamide series strongly suggests that this compound would exhibit significantly enhanced inhibitory activity against serine proteases compared to the parent benzamidine molecule. The combination of steric and electronic effects of the halogen substituents likely leads to a more favorable interaction with the enzyme's active site.

Experimental Protocols

To facilitate the empirical validation of this compound's efficacy, detailed protocols for its synthesis and for a serine protease inhibition assay are provided below.

Synthesis of 2-Chloro-6-Fluorobenzamidine Hydrochloride

The synthesis of this compound can be achieved from its corresponding benzaldehyde precursor, 2-chloro-6-fluorobenzaldehyde.

Step 1: Synthesis of 2-Chloro-6-Fluorobenzaldehyde

A common industrial method involves the oxidation of 2-chloro-6-fluorotoluene.[8] This process typically includes the side-chain chlorination of 2-chloro-6-fluorotoluene to form benzyl chloride intermediates, followed by hydrolysis to yield the aldehyde.[8]

Step 2: Conversion of Aldehyde to Benzamidine

A general method for converting an aldehyde to a benzamidine is not straightforward and often involves multiple steps. A more direct route would be the Pinner reaction starting from 2-chloro-6-fluorobenzonitrile.

A potential synthetic route is as follows:

-

Ammonolysis of 2-chloro-6-fluorobenzonitrile: 2-chloro-6-fluorobenzonitrile can be reacted with a source of ammonia, such as ammonium chloride, in the presence of a strong base like sodium amide. This reaction, under anhydrous conditions, would yield this compound.

-

Formation of the Hydrochloride Salt: The resulting benzamidine can then be treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

Serine Protease Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Serine protease (e.g., Trypsin from bovine pancreas)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

Inhibitor stock solution (this compound dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the inhibitor (this compound) in the assay buffer.

-

In a 96-well plate, add a fixed volume of the serine protease solution to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm for the p-nitroaniline product) over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to an appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Ki) or IC50 value.

Visualizing the Inhibition Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of serine protease inhibition by benzamidine and a typical experimental workflow.

Caption: Workflow for a serine protease inhibition assay.

Conclusion

While direct experimental data on the efficacy of this compound as a serine protease inhibitor is currently lacking in published literature, a comparative analysis based on the structure-activity relationships of related compounds provides a strong rationale for its investigation. The potent inhibitory activity of compounds containing the 2-chloro-6-fluorophenyl moiety suggests that this compound holds significant promise as a more effective inhibitor than unsubstituted benzamidine. The provided experimental protocols offer a clear path for the empirical validation of this hypothesis. Further research into this and other halogenated benzamidine derivatives is warranted to fully explore their therapeutic potential.

References

-

New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PMC - PubMed Central. Available at: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

-

Virtual Screening of Transmembrane Serine Protease Inhibitors. PMC - PubMed Central. Available at: [Link]

- Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.

-

2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. PubMed. Available at: [Link]

-

trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH. Available at: [Link]

-

Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. PubMed. Available at: [Link]

-

Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI. Available at: [Link]

-

1BTY: Crystal structure of beta-trypsin in complex with benzamidine. RCSB PDB. Available at: [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]

-

Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. Available at: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

- Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.

-

Characterization of the two-step pathway for inhibition of thrombin by alpha-ketoamide transition state analogs. PubMed. Available at: [Link]

-

Protease & Protease Inhibitor Systems. G-Biosciences. Available at: [Link]

-

Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. PubMed. Available at: [Link]

Sources

- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzamidine 206752-36-5 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Research Products International Corp Benzamidine Hydrochloride, 100 Grams, | Fisher Scientific [fishersci.com]

- 7. 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Benchmarking Guide: Evaluating 2-Chloro-6-Fluoro-Benzamidine Against Known Serine Protease Inhibitors

Prepared by: A Senior Application Scientist

This guide provides a comprehensive framework for the comparative analysis of 2-chloro-6-fluoro-benzamidine, a synthetic compound with potential inhibitory activity, against established inhibitors of key serine proteases. The benzamidine scaffold is a well-documented pharmacophore known to target the active site of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

The core directive of this guide is to present a scientifically rigorous, self-validating methodology for benchmarking novel compounds. We will focus on two archetypal serine proteases: Trypsin, a key digestive enzyme, and Thrombin, a critical component of the blood coagulation cascade. The experimental protocols detailed herein are designed to yield robust and reproducible data, enabling a clear comparison of inhibitory potency and selectivity.

Introduction to Serine Proteases and Their Inhibition

Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad, including a key serine residue in their active site.[1] They play crucial roles in processes ranging from digestion and blood clotting to immunity and inflammation. Dysregulation of serine protease activity is implicated in a multitude of diseases, including pancreatitis, thrombosis, and cancer, making them significant targets for therapeutic intervention.

1.1. The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

Benzamidine and its derivatives are known to act as competitive, reversible inhibitors of many serine proteases.[2] The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of enzymes like trypsin and thrombin. The benzene ring can be substituted to enhance binding affinity, selectivity, and pharmacokinetic properties. This compound, with its halogen substitutions, represents a candidate for novel inhibitory characteristics, which necessitates a systematic evaluation of its performance.

1.2. Selected Benchmark Inhibitors

To provide a meaningful context for the performance of this compound, we have selected the following well-characterized inhibitors:

-

Aprotinin (for Trypsin): A natural polypeptide and a potent broad-spectrum serine protease inhibitor.

-

Benzamidine (for Trypsin): The parent compound, serving as a fundamental baseline for comparison.

-

Argatroban (for Thrombin): A highly selective, direct thrombin inhibitor used clinically as an anticoagulant.[3]

Experimental Design for Comparative Inhibitor Profiling

The following sections outline detailed protocols for determining the inhibitory potency (typically expressed as the half-maximal inhibitory concentration, IC50) of test compounds against trypsin and thrombin.

General Workflow for Inhibitor Benchmarking

The overall experimental process follows a logical sequence from reagent preparation to data analysis. This workflow is designed to ensure consistency and minimize variability.

Caption: General experimental workflow for inhibitor profiling.

Protocol for Trypsin Inhibition Assay (Spectrophotometric)

This assay measures the ability of an inhibitor to block the trypsin-catalyzed hydrolysis of a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

67 mM Sodium Phosphate Buffer, pH 7.6

-

1 mM Hydrochloric Acid (HCl)

-

Dimethyl sulfoxide (DMSO)

-

Test inhibitors (this compound, Aprotinin, Benzamidine)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Step-by-Step Procedure:

-

Reagent Preparation:

-

Assay Buffer: 67 mM Sodium Phosphate, pH 7.6.

-

Trypsin Stock Solution: Prepare a 1 mg/mL solution of trypsin in 1 mM HCl. Store on ice.

-

BAEE Substrate Solution: Prepare a 0.25 mM solution of BAEE in the assay buffer.

-

Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and benzamidine in DMSO. Prepare a 1 mg/mL stock of aprotinin in water.

-

-

Assay Protocol:

-

Prepare serial dilutions of each inhibitor in the assay buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. For control wells (100% activity), add 20 µL of assay buffer with DMSO at the same concentration as the inhibitor wells.

-

Add 160 µL of assay buffer to all wells.

-

Add 10 µL of the working trypsin solution to all wells.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the BAEE substrate solution to all wells.

-

Immediately measure the change in absorbance at 253 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol for Thrombin Inhibition Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block thrombin's cleavage of a fluorogenic substrate.[4]

Materials:

-

Human α-thrombin

-

Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

Tris-buffered saline (TBS), pH 8.0, containing 0.1% Bovine Serum Albumin (BSA)

-

DMSO

-

Test inhibitors (this compound, Argatroban)

-

96-well black, flat-bottom microplate

-

Microplate fluorometer (Excitation/Emission ~350/450 nm)

Step-by-Step Procedure:

-

Reagent Preparation:

-

Assay Buffer: TBS, pH 8.0, with 0.1% BSA.

-

Thrombin Stock Solution: Reconstitute human thrombin in assay buffer to a working concentration of ~10 nM.

-

Substrate Stock Solution: Prepare a 1 mM stock solution of the fluorogenic substrate in DMSO.

-

Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and argatroban in DMSO.

-

-

Assay Protocol:

-

Prepare serial dilutions of the inhibitors in the assay buffer.

-

To a 96-well black microplate, add 50 µL of each inhibitor dilution in triplicate. For control wells, add 50 µL of assay buffer with the corresponding DMSO concentration.

-

Add 25 µL of the working thrombin solution to all wells.

-

Incubate at 37°C for 15 minutes, protected from light.

-

Prepare a working substrate solution by diluting the stock to 40 µM in assay buffer.

-

Initiate the reaction by adding 25 µL of the working substrate solution to all wells.

-

Measure the fluorescence intensity (Ex/Em = 350/450 nm) every minute for 20-30 minutes.

-

-

Data Analysis:

-

Determine the reaction velocity from the linear phase of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition and determine the IC50 values as described for the trypsin assay.

-

Comparative Performance Data

The following table summarizes the inhibitory potencies of this compound (hypothetical data for illustrative purposes) and the selected benchmark inhibitors against their respective target enzymes.

| Inhibitor | Target Enzyme | IC50 Value |

| This compound | Trypsin | To Be Determined |

| Thrombin | To Be Determined | |

| Aprotinin | Trypsin | ~8 nM |

| Benzamidine | Trypsin | ~18 µM |

| Argatroban | Thrombin | ~5 nM |

Note: IC50 values for benchmark inhibitors are approximate and can vary based on experimental conditions.

Mechanistic Insights and Structural Rationale

The inhibitory activity of benzamidine-based compounds is rooted in their ability to form a salt bridge with the aspartate residue at the bottom of the S1 pocket of serine proteases like trypsin and thrombin. This interaction is analogous to the binding of the natural substrates' arginine or lysine side chains.

Caption: Binding mechanism of benzamidine inhibitors.